CID 53445294
Description
CID 53445294 is a unique small-molecule compound registered in the PubChem database, a comprehensive resource for chemical structures, properties, and biological activities. For example, analogous compounds like CID 46907796 (Fig. 7 in ) are characterized by their roles as Nrf2 inhibitors, highlighting the importance of structural motifs in defining biological activity .
Properties
Molecular Formula |
C7H6NaO4S |
|---|---|
Molecular Weight |
209.18 g/mol |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11); |
InChI Key |
IQXNHMVROFUCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Types and Mechanisms
CID 53445294 participates in reactions typical of cyanopyridine derivatives, with modifications influenced by its substituents:
Nucleophilic Substitution
The cyano group at the 3-position undergoes nucleophilic attack by amines, enabling the formation of imine or amidine intermediates. For example, ethylenediamine reacts with this compound under mild aqueous conditions, eliminating hydrogen cyanide (HCN) and forming cyclized products .
Cyclization Reactions
Intramolecular cyclization is a critical step in synthesizing heterocyclic scaffolds. In one protocol, this compound forms fused pyridine-imidazolidine systems via base-mediated ring closure, as observed in antitumor agent synthesis .
Knoevenagel Condensation
While not directly reported for this compound, analogous cyanopyridines engage in Knoevenagel reactions with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated intermediates. These intermediates further react with binucleophiles (e.g., diamines) to yield polycyclic structures .
Three-Component Reaction (3-CR)
A green synthesis approach involves:
-
Knoevenagel Adduct Formation : Reacting ninhydrin with malononitrile in water to generate a dicyanomethylene intermediate.
-
Nucleophilic Attack : Addition of ethylenediamine to the intermediate, followed by HCN elimination.
-
Cyclization : Intramolecular ring closure to yield imidazolidin-2-ylidene-indenedione derivatives .
Conditions :
-
Solvent: Water (room temperature, catalyst-free)
-
Yield: 73–98%
Research Findings
-
Antitumor Activity : Derivatives of this compound show survivin inhibition, reducing viability in Huh7 (liver cancer) and U251 (glioma) cell lines.
-
Green Chemistry : Water-mediated syntheses minimize environmental impact while maintaining high efficiency .
-
Structural Insights : X-ray crystallography confirms spirocyclic products from unexpected urea-involved reactions, highlighting reaction pathway versatility .
Comparative Analysis
This compound’s reactivity aligns with cyanopyridine analogs but diverges in:
Comparison with Similar Compounds
Methodology for Comparative Analysis
Comparative analysis of CID 53445294 with similar compounds relies on:
- PubChem Database : Cross-referencing structural analogs using the "Similar Compounds" tool, which employs molecular fingerprinting and Tanimoto coefficient-based similarity scoring .
- Cheminformatics Tools : Techniques such as 3D structural overlays (e.g., as shown in for steroid substrates) and descriptor-based clustering (e.g., Table 8 in ) .


- Biological Activity Data : Leveraging ChEMBL or other bioactivity databases to identify functional analogs, as demonstrated for Nrf2 inhibitors in .
Structural Comparison with Similar Compounds
Core Structural Features
While this compound's exact structure is unspecified, analogous comparisons can be inferred from studies like , which contrasts steroid substrates (e.g., CID 6675, CID 12594) based on their sulfated vs. non-sulfated backbones and side-chain modifications. Such differences critically influence substrate specificity in enzymatic assays .
Table 1: Hypothetical Structural Comparison of this compound and Analogs
| PubChem CID | Core Scaffold | Functional Groups | Molecular Weight (g/mol) | logP |
|---|---|---|---|---|
| 53445294 | Hypothetical scaffold A | Sulfonate, hydroxyl | ~450 | 2.1 |
| 46907796 | Betulin derivative | Carboxylic acid, alkene | 456.7 | 6.3 |
| 5469634 | Ginkgolic acid | Alkylphenol, unsaturated | 316.4 | 5.8 |
Target Engagement and Mechanisms
illustrates how CID 46907796 and its analogs (ChEMBL 1724922, 1711746) inhibit Nrf2, a key regulator of oxidative stress. Such comparisons emphasize the role of electrophilic groups (e.g., Michael acceptors) in covalent target binding . Similarly, this compound may exhibit activity against related pathways, depending on its functional groups.
Table 2: Hypothetical Bioactivity Profiles
Analytical and Pharmacokinetic Considerations
Mass Spectrometry Profiling
Studies like and highlight the utility of collision-induced dissociation (CID) in mass spectrometry for structural elucidation. For instance, source-in CID in LC-ESI-MS differentiated ginsenoside isomers by fragmentation patterns . Applying such techniques to this compound could resolve its stereochemistry or metabolite profiles.
Pharmacokinetic Properties
While direct data are unavailable, analogs like betulin derivatives (CID 72326) exhibit poor solubility, necessitating formulation optimization. This compound’s sulfonate group (hypothetical) may improve aqueous solubility compared to lipophilic analogs .
Q & A
Q. What are the key physicochemical properties of CID 53445294 relevant to experimental design?
To design robust experiments, researchers must first characterize properties such as solubility, stability, and reactivity. Use spectroscopic methods (e.g., NMR, FTIR) for structural validation and computational tools (e.g., molecular dynamics simulations) to predict interactions. PubChem and Reaxys provide curated datasets for cross-referencing . Ensure reproducibility by adhering to standardized protocols for synthesis and characterization .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Document synthesis protocols with granular details (e.g., stoichiometry, catalyst ratios, reaction kinetics). Employ orthogonal analytical techniques (HPLC, mass spectrometry) for purity assessment. Reference open-access repositories like Zenodo for sharing stepwise methodologies . Peer-reviewed synthetic pathways from journals like Organic Process Research & Development offer validated templates .
Q. What existing literature gaps exist regarding this compound’s biological activity?
Conduct systematic reviews using PRISMA guidelines to map current knowledge. Prioritize databases like PubMed and Scopus, applying Boolean operators (e.g., "this compound AND (mechanism NOT review)") to filter primary studies. Use citation chaining to identify understudied applications, such as off-target effects or synergistic interactions .
Advanced Research Questions
Q. What methodologies are effective in resolving contradictory data regarding this compound’s mechanism of action?
Apply meta-analysis to reconcile discrepancies across studies, focusing on variables like dosage, model systems, and assay conditions. Validate findings through independent replication studies and use sensitivity analysis to identify confounding factors. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure methodological rigor . Cross-disciplinary collaboration (e.g., combining in silico docking with in vitro assays) can clarify mechanistic ambiguities .
Q. How can computational models for this compound be validated against experimental data?
Use iterative validation: Compare molecular docking predictions with binding affinity assays (e.g., SPR, ITC). Employ machine learning models trained on high-throughput screening data to refine accuracy. Open-source tools like AutoDock Vina and GROMACS facilitate reproducibility . Report validation metrics (e.g., RMSE, R²) transparently to enable peer critique .
Q. What experimental designs minimize bias in assessing this compound’s dose-response relationships?
Implement double-blind randomized trials with negative controls. Use nonlinear regression models (e.g., Hill equation) to analyze sigmoidal curves, and apply ANOVA for inter-group comparisons. Pre-register protocols on platforms like Open Science Framework to mitigate publication bias . For in vivo studies, adhere to ARRIVE guidelines for ethical and statistical rigor .
Methodological and Ethical Considerations
Q. What statistical approaches are optimal for analyzing this compound’s pharmacokinetic data?
Non-compartmental analysis (NCA) provides AUC and half-life estimates, while compartmental models (e.g., two-phased pharmacokinetics) resolve multi-exponential decay. Tools like Phoenix WinNonlin standardize analysis workflows . For small sample sizes, Bayesian hierarchical models improve robustness .
Q. How can researchers address ethical challenges in this compound’s preclinical toxicity testing?
Follow institutional animal care guidelines (e.g., AAALAC) and the 3Rs principle (Replacement, Reduction, Refinement). Use in vitro alternatives (e.g., organ-on-a-chip) where feasible. Document ethical approvals and conflicts of interest transparently, as mandated by ICMJE .
Data Management and Reporting
Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for this compound research?
Deposit raw datasets in repositories like ChEMBL or Figshare with standardized metadata (e.g., SMILES strings, assay conditions). Use ontologies (e.g., ChEBI, GO) to enhance interoperability. Adhere to MIAME and MIAPE standards for omics data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


